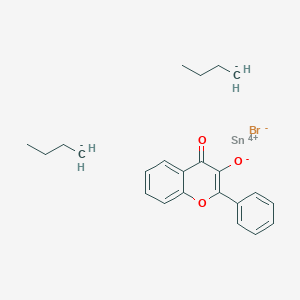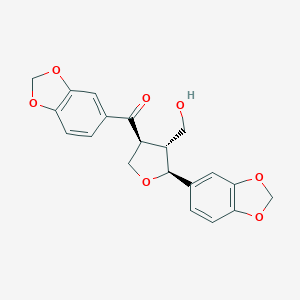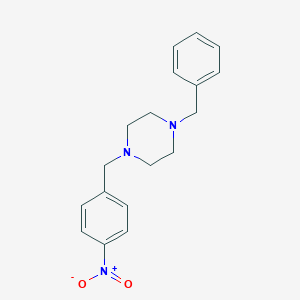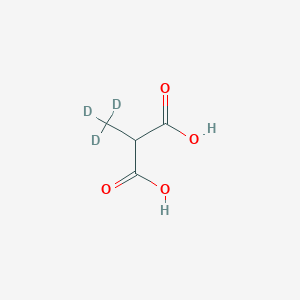![molecular formula C9H14N2 B126715 Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI) CAS No. 142434-04-6](/img/structure/B126715.png)
Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Cyclopenta[b]pyrrole-6-carbonitrile is not fully understood, but studies have shown that it interacts with specific cellular pathways and receptors. The compound has been found to inhibit the activity of certain enzymes and proteins, which are involved in the development and progression of various diseases.
Effets Biochimiques Et Physiologiques
Cyclopenta[b]pyrrole-6-carbonitrile has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that the compound can reduce inflammation, inhibit tumor growth, and prevent viral replication. Additionally, the compound has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Cyclopenta[b]pyrrole-6-carbonitrile in lab experiments is its high yield and purity. The compound is relatively easy to synthesize, and its chemical properties make it a versatile tool for studying various cellular processes. However, one of the limitations of using the compound is its potential toxicity. Studies have shown that the compound can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Cyclopenta[b]pyrrole-6-carbonitrile. One area of focus is the development of new drugs based on the compound's anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, researchers are interested in exploring the compound's potential as a therapeutic agent for various diseases. Finally, there is a need for further studies on the compound's mechanism of action and its effects on cellular pathways and receptors.
Conclusion
In conclusion, Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI) is a chemical compound that has shown promise in various scientific research applications. Its potential as a therapeutic agent for various diseases, along with its high yield and purity, make it a valuable tool for studying various cellular processes. However, further research is needed to fully understand the compound's mechanism of action and its effects on cellular pathways and receptors.
Méthodes De Synthèse
The synthesis of Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI) involves the reaction of 2,5-dimethylpyrrole with acetonitrile in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted into the final product. The yield of the synthesis process is typically high, which makes it a viable method for large-scale production.
Applications De Recherche Scientifique
Cyclopenta[b]pyrrole-6-carbonitrile has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary areas of research has been in the development of new drugs. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
142434-04-6 |
|---|---|
Nom du produit |
Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI) |
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(3aS,6R,6aR)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile |
InChI |
InChI=1S/C9H14N2/c1-11-5-4-7-2-3-8(6-10)9(7)11/h7-9H,2-5H2,1H3/t7-,8-,9+/m0/s1 |
Clé InChI |
JPZDECUPEBLDTH-XHNCKOQMSA-N |
SMILES isomérique |
CN1CC[C@H]2[C@@H]1[C@@H](CC2)C#N |
SMILES |
CN1CCC2C1C(CC2)C#N |
SMILES canonique |
CN1CCC2C1C(CC2)C#N |
Synonymes |
Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)






![5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide](/img/structure/B126668.png)

